Cas no 3840-18-4 (2-(2-Methylphenoxy)aniline)

2-(2-Methylphenoxy)aniline is an aromatic amine derivative featuring a methyl-substituted phenoxy group ortho to the aniline moiety. This compound is of interest in synthetic organic chemistry due to its bifunctional structure, which enables its use as a versatile intermediate in the preparation of heterocyclic compounds, dyes, and pharmaceuticals. The presence of both an amine and an ether linkage allows for selective functionalization, facilitating applications in coupling reactions and polymer synthesis. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for research and industrial processes. The compound is typically handled with care due to the potential sensitivity of the aniline group.
2-(2-Methylphenoxy)aniline structure
2-(2-Methylphenoxy)aniline structure
商品名:2-(2-Methylphenoxy)aniline
CAS番号:3840-18-4
MF:C13H13NO
メガワット:199.24842
MDL:MFCD00025167
CID:44523
PubChem ID:87562501

2-(2-Methylphenoxy)aniline 化学的及び物理的性質

名前と識別子

    • 2-(o-Tolyloxy)aniline
    • BRN 2723291
    • NSC 163942
    • 2-(2-Methylphenoxy)aniline
    • 2-Amino-2'-methyldiphenyl ether
    • 2-(2-Tolyloxy) aniline
    • 2-(O-tolyloxy)benzenamine
    • 2-AMINOPHENYL O-TOLYL ETHER2-(2-METHYLPHENOXY)ANILINE
    • Benzenamine, 2-(2-methylphenoxy)-
    • Aniline, 2-(o-tolyloxy)-
    • 2-(2-methylphenoxy)Benzenamine
    • 2-(O-TOLYLOXY)-ANILINE
    • 2-Amino-2′-methyldiphenyl Ether
    • 2-Aminophenyl o-tolyl ether
    • SCHEMBL395415
    • AS-57520
    • DTXSID90191739
    • SR-01000423538
    • CHEMBL1314101
    • A1008
    • AMY10481
    • W-109933
    • 1-13-00-00109 (Beilstein Handbook Reference)
    • JYJPXACGURQSCB-UHFFFAOYSA-
    • UNII-L6Y9DB1FGI
    • L6Y9DB1FGI
    • A824137
    • EINECS 223-329-3
    • D88365
    • NS00030377
    • AKOS000100462
    • NSC-163942
    • HMS2627E13
    • SMR000305115
    • BB 0259320
    • 3840-18-4
    • EN300-7407266
    • JYJPXACGURQSCB-UHFFFAOYSA-N
    • ANILINE, O-(O-TOLYLOXY)-
    • NCGC00245845-01
    • MFCD00025167
    • 2'-methyl-2-aminodiphenylether
    • 2-Amino-2'-Methyl Diphenylether
    • O-(O-TOLYLOXY)ANILINE
    • MLS000723520
    • NSC163942
    • 2-(2-Methylphenoxy)aniline #
    • InChI=1/C13H13NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,14H2,1H3
    • WLN: ZR BOR B1
    • FT-0635032
    • Aniline,2-(o-tolyloxy)-
    • SR-01000423538-1
    • Oprea1_460977
    • DB-032404
    • DTXCID80114230
    • MDL: MFCD00025167
    • インチ: 1S/C13H13NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,14H2,1H3
    • InChIKey: JYJPXACGURQSCB-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=CC=C1OC2=CC=CC=C2N

計算された属性

  • せいみつぶんしりょう: 199.10000
  • どういたいしつりょう: 199.099714
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 35.2

じっけんとくせい

  • 密度みつど: 1.11
  • ふってん: 196°C/23mmHg(lit.)
  • フラッシュポイント: 133.3°C
  • 屈折率: 1.6040-1.6060
  • PSA: 35.25000
  • LogP: 3.95070

2-(2-Methylphenoxy)aniline セキュリティ情報

2-(2-Methylphenoxy)aniline 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(2-Methylphenoxy)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
OTAVAchemicals
1976397-50MG
2-(2-methylphenoxy)aniline
3840-18-4 95%
50MG
$29 2023-07-03
Key Organics Ltd
AS-57520-10MG
2-(2-methylphenoxy)aniline
3840-18-4 >97%
10mg
£63.00 2025-02-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A801278-5g
2-Amino-2'-methyldiphenyl ether
3840-18-4 97%
5g
¥179.10 2022-09-29
Chemenu
CM283225-500g
2-(o-Tolyloxy)aniline
3840-18-4 95%
500g
$700 2021-06-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027403-25g
2-(2-Methylphenoxy)aniline
3840-18-4 97%
25g
¥492 2024-05-23
Key Organics Ltd
AS-57520-5G
2-(2-methylphenoxy)aniline
3840-18-4 >97%
5g
£85.00 2025-02-09
Key Organics Ltd
AS-57520-25G
2-(2-methylphenoxy)aniline
3840-18-4 >97%
25g
£155.00 2025-02-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1008-5G
2-Amino-2'-methyldiphenyl Ether
3840-18-4 >97.0%(GC)
5g
¥210.00 2024-04-16
Enamine
EN300-7407266-1.0g
2-(2-methylphenoxy)aniline
3840-18-4 95.0%
1.0g
$19.0 2025-03-11
Enamine
EN300-7407266-2.5g
2-(2-methylphenoxy)aniline
3840-18-4 95.0%
2.5g
$20.0 2025-03-11

2-(2-Methylphenoxy)aniline 関連文献

2-(2-Methylphenoxy)anilineに関する追加情報

2-(2-Methylphenoxy)aniline: A Comprehensive Overview

2-(2-Methylphenoxy)aniline, also known by its CAS registry number 3840-18-4, is a chemical compound that has garnered significant attention in both academic and industrial research due to its unique properties and diverse applications. This compound, with the molecular formula C13H15NO, belongs to the class of aromatic amines and is characterized by its substituted aniline structure. The molecule consists of a phenyl group substituted with a methyl group at the 2-position, connected via an ether linkage (-O-) to an aniline moiety.

Recent studies have highlighted the importance of 2-(2-Methylphenoxy)aniline in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structural features make it a versatile building block for synthesizing more complex molecules with tailored functionalities. For instance, researchers have explored its potential as an intermediate in the synthesis of herbicides, where its ability to inhibit specific enzymatic pathways has shown promise in controlling plant growth.

The synthesis of 2-(2-Methylphenoxy)aniline typically involves multi-step reactions, often starting from readily available aromatic compounds. One common approach is the nucleophilic substitution of a suitable aryl halide with an amine group, followed by oxidation or reduction steps to achieve the desired substitution pattern. The optimization of these reaction conditions has been a focal point of recent investigations, with researchers emphasizing the importance of catalyst selection and reaction medium in enhancing yield and purity.

In terms of physical properties, 2-(2-Methylphenoxy)aniline is a crystalline solid with a melting point of approximately 75°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic synthesis protocols. The compound exhibits moderate stability under normal conditions but can degrade under strong acidic or basic environments, which is an important consideration for its storage and handling.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-(2-Methylphenoxy)aniline. Quantum mechanical calculations have revealed that the molecule's electron-donating groups enhance its nucleophilicity, making it a valuable substrate in electrophilic substitution reactions. These findings have been corroborated by experimental studies, which demonstrate the compound's reactivity towards electrophiles such as alkyl halides and acyl chlorides.

The biological activity of 2-(2-Methylphenoxy)aniline has also been a subject of extensive research. In pharmacological studies, the compound has shown potential as an inhibitor of certain kinases involved in cellular signaling pathways. Additionally, its ability to modulate ion channels has raised interest in its application as a lead compound for drug discovery programs targeting neurological disorders.

In the agrochemical sector, 2-(2-Methylphenoxy)aniline has been investigated for its role in herbicide development. Its structure allows for selective inhibition of plant enzymes without adversely affecting non-target organisms, which is a critical factor in sustainable agriculture practices.

Environmental impact assessments have also been conducted to evaluate the safety and biodegradability of 2-(2-Methylphenoxy)aniline. Studies indicate that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments. This information is crucial for regulatory compliance and risk assessment purposes.

Looking ahead, the versatility of 2-(2-Methylphenoxy)aniline presents numerous opportunities for further exploration across multiple disciplines. Its role as a key intermediate in organic synthesis continues to drive innovation in drug discovery and agrochemical development. As research progresses, it is anticipated that new applications will emerge, solidifying its position as an essential compound in modern chemistry.

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